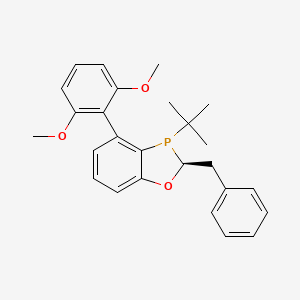

(2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

Description

(2S)-2-Benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole (CAS: 1373432-13-3) is a chiral benzoxaphosphole derivative with a molecular formula of C₂₆H₂₉O₃P and a molecular weight of 420.48 g/mol. It is characterized by a benzoxaphosphole core substituted with a benzyl group at the 2-position, a tert-butyl group at the 3-position, and a 2,6-dimethoxyphenyl moiety at the 4-position. Its stereochemistry is defined by the (2S) configuration, which confers chirality critical for applications in asymmetric catalysis and ligand design .

This compound is synthesized with high purity (≥97%) and is utilized in pharmaceutical research and organometallic chemistry due to its electron-rich phosphorus center and steric bulk, which modulate reactivity in transition-metal-catalyzed reactions .

Properties

IUPAC Name |

(2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29O3P/c1-26(2,3)30-23(17-18-11-7-6-8-12-18)29-22-16-9-13-19(25(22)30)24-20(27-4)14-10-15-21(24)28-5/h6-16,23H,17H2,1-5H3/t23-,30?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXDJSOXKFKIKD-IHOKFDBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxaphosphole Core: The initial step involves the formation of the benzoxaphosphole core through a cyclization reaction. This can be achieved by reacting a suitable phosphine oxide with an ortho-substituted phenol under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with the benzoxaphosphole core in the presence of a Lewis acid catalyst such as aluminum chloride.

Addition of the tert-Butyl Group: The tert-butyl group can be added through a similar Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Attachment of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and tert-butyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the benzoxaphosphole core, potentially leading to the formation of phosphine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the benzoxaphosphole core may produce phosphine derivatives.

Scientific Research Applications

Medicinal Chemistry

The benzoxaphosphole framework has been investigated for its biological activity, particularly as a ligand in drug development. Its applications include:

- Anticancer Activity : Research indicates that compounds containing benzoxaphosphole units can inhibit cancer cell proliferation. For example, derivatives of benzoxaphosphole have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : Studies have demonstrated that benzoxaphosphole derivatives can act as inhibitors of key enzymes involved in metabolic disorders. For instance, they have been evaluated for their potential to inhibit α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively .

Materials Science

The unique structural properties of (2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole make it suitable for applications in materials science:

- Luminescent Materials : Research has shown that materials containing multiple benzoxaphosphole units exhibit photoluminescent properties that are valuable in organic light-emitting devices (OLEDs) and chemical sensors. The photoluminescence studies indicate significant absorption maxima, making these compounds promising candidates for optoelectronic applications .

Coordination Chemistry

The ability of the phosphole unit to coordinate with metals has opened avenues for its use in catalysis:

- Catalytic Applications : Benzoxaphosphole ligands have been utilized in various catalytic processes due to their ability to stabilize metal centers and facilitate reactions such as cross-coupling and oxidation reactions. Their flexible structure allows for tuning the electronic properties to optimize catalytic activity .

Table 1: Summary of Biological Activities

Table 2: Case Study on Anticancer Mechanism

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Mechanism of Action

The mechanism of action of (2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Benzoxaphosphole Family

The benzoxaphosphole scaffold is highly modular, with substitutions at the 2-, 3-, and 4-positions significantly altering electronic and steric properties. Below is a comparative analysis of key analogs:

Key Observations:

- Steric Effects : The tert-butyl group at the 3-position is conserved across analogs (e.g., ) to enhance steric shielding, while substitutions at the 2-position (benzyl vs. isopropyl vs. pyridine) dictate ligand flexibility and metal coordination geometry.

- Electronic Modulation : The 2,6-dimethoxyphenyl group at the 4-position provides electron-donating methoxy groups, stabilizing metal-ligand complexes. This contrasts with analogs lacking methoxy substituents, which show reduced catalytic activity in Suzuki-Miyaura couplings .

- Chirality : The (2S) configuration in the target compound versus (2R,3R) in BD01096449 (CAS: 1884457-36-6) leads to enantioselectivity divergence in asymmetric reactions .

Hazard and Handling

While the target compound lacks explicit hazard data, structurally related benzoxaphospholes (e.g., CAS: 1435940-21-8) carry warnings for H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Storage under inert atmosphere (2–8°C) is recommended for analogs to prevent oxidation .

Biological Activity

The compound (2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole represents a novel class of phosphole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of benzoxaphosphole derivatives typically involves the cyclization of phosphonic and phosphinic acids under specific conditions. Recent studies have demonstrated efficient methods for synthesizing these compounds, including the use of butyllithium for cyclization reactions that yield various substituted benzoxaphospholes . The synthesis pathway for this compound is expected to follow similar methodologies, emphasizing the importance of substituent effects on the biological activity.

Antimicrobial Properties

Research has indicated that many benzoxaphosphole derivatives exhibit significant antimicrobial activity. A study focusing on related benzoxazole compounds revealed selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

The cytotoxic effects of benzoxaphosphole derivatives have been investigated in various cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing new anticancer agents . The structure–activity relationship (SAR) studies indicate that modifications to the benzoxaphosphole framework can enhance its anticancer properties.

The mechanisms by which benzoxaphospholes exert their biological effects are still being elucidated. Preliminary findings suggest that these compounds may interact with cellular targets involved in signaling pathways critical for cell proliferation and survival. For example, some phosphole derivatives have been shown to modulate the activity of nuclear receptors such as Farnesoid X receptor α (FXRα), which plays a role in metabolic regulation .

Table 1: Summary of Biological Activities of Related Benzoxaphosphole Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Compound A | Active against B. subtilis | Cytotoxic to MCF-7 | FXRα modulation |

| Compound B | Active against S. aureus | Selective against A549 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Case Studies

Case Study 1: Antibacterial Screening

A comprehensive screening of benzoxazole derivatives revealed varying degrees of antibacterial activity. Compounds were tested against standard bacterial strains, and minimal inhibitory concentrations (MIC) were determined. It was found that electron-donating substituents significantly enhanced antibacterial properties .

Case Study 2: Cytotoxicity Assessment

In vitro studies on cancer cell lines demonstrated that certain phosphole derivatives exhibited potent cytotoxic effects. The selectivity towards cancer cells over normal cells was a key finding that supports further investigation into these compounds as potential therapeutic agents .

Q & A

Q. How can researchers optimize the synthesis of (2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole to improve yield and enantiomeric purity?

Methodological Answer: Synthesis optimization requires inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the phosphorus center. Use chromatography (silica gel, petroleum ether/ethyl acetate gradients) for purification, as demonstrated in related benzoxaphosphole syntheses with yields up to 20% . Enantiomeric purity can be enhanced using chiral auxiliaries or asymmetric catalysis. For example, tert-butyl groups in analogous phosphine ligands improve steric control, as seen in stereochemically similar compounds .

Q. What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential. For instance, tert-butyl protons appear as a singlet near δH 0.95, while methoxy groups resonate at δH 3.8–4.0. Phosphorus signals in benzoxaphospholes typically range from δP +10 to +30 ppm .

- X-ray Crystallography: Resolves absolute configuration, particularly for the (2S) stereocenter.

- Chiral HPLC: Validates enantiopurity using chiral stationary phases (e.g., cellulose-based columns) .

Q. How does the stereochemical configuration at the phosphorus center influence the reactivity of this benzoxaphosphole derivative?

Methodological Answer: The (2S) configuration dictates spatial arrangement of substituents, affecting ligand properties in catalysis. For example, in phosphine ligands, tert-butyl and dimethoxyphenyl groups enhance steric bulk and electronic donation, respectively. Compare reactivity with (2R,3R)-diastereomers, which show altered catalytic activity in cross-coupling reactions .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

Methodological Answer:

- Repetition Under Controlled Conditions: Re-run reactions with rigorously dried solvents and fresh reagents to exclude moisture/oxygen interference .

- High-Resolution Mass Spectrometry (HRMS): Identify byproducts (e.g., degradation fragments like benzothiophenes) .

- Variable-Temperature NMR: Resolve dynamic stereochemical interconversions that may skew data .

Q. What strategies can elucidate the mechanistic role of the benzoxaphosphole core in catalytic or photophysical applications?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates under varying temperatures to determine activation parameters.

- Isotopic Labeling: Use deuterated or ¹³C-labeled analogs to track bond-forming/breaking steps.

- DFT Calculations: Model transition states to predict regioselectivity in reactions like [3,3]-sigmatropic rearrangements, as seen in benzofuran derivatives .

Q. What methodologies are suitable for studying the environmental stability and degradation pathways of this phosphorus-containing heterocycle?

Methodological Answer:

- Hydrolysis Studies: Expose the compound to aqueous buffers (pH 3–10) at 25–60°C. Analyze products via LC-MS; phosphorus-containing degradation intermediates may include phosphoric acid derivatives .

- Photodegradation Assays: Use UV-Vis irradiation to simulate sunlight exposure and identify photoproducts .

Q. How can computational chemistry predict the electronic properties and ligand behavior of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to assess redox activity. For example, dimethoxyphenyl groups donate electron density, lowering the LUMO and enhancing catalytic activity .

- Molecular Docking: Simulate interactions with metal centers (e.g., Pd or Rh) to design tailored ligands for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.